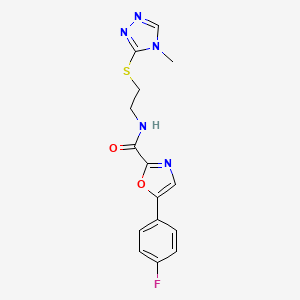
5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide is a novel derivative of oxazole and triazole, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Triazole moiety : Known for its bioactivity in various pharmacological contexts.
- Oxazole ring : Contributes to the compound's stability and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole moieties. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The presence of the triazole ring has been linked to the inhibition of cell proliferation through apoptosis induction in cancer cells. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines .
- Molecular dynamics simulations suggest that these compounds interact with critical proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic interactions .
- Case Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown broad-spectrum antimicrobial effects.
- In Vitro Studies :
Data Summary
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-21-9-19-20-15(21)24-7-6-17-13(22)14-18-8-12(23-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGVZTKAENUJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













